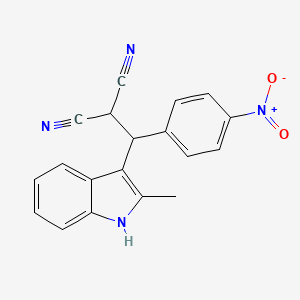

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile” is a complex organic molecule. It contains an indole group, which is a common structure in many natural and synthetic compounds . The compound also includes a nitrophenyl group and a malononitrile group .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 2-methyl substitution indicates a methyl group attached to the second carbon of the indole ring. The compound also contains a nitrophenyl group and a malononitrile group .Chemical Reactions Analysis

Indole derivatives have been found to participate in a variety of chemical reactions. They are often used as precursors in the synthesis of biologically active structures . The specific reactions that “2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile” can participate in would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique

Nitrophenols in the Atmosphere

Nitrophenols, including derivatives related to "2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile," have been extensively studied for their atmospheric presence and impact. These compounds are generated through various processes, including combustion, pesticide hydrolysis, and secondary formation in the atmosphere. Their detection and analysis involve sophisticated techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The study of atmospheric nitrophenols contributes to understanding air quality and the chemical processes involving organic pollutants (Harrison et al., 2005).

Indole Synthesis and Applications

Indoles, another component of the target compound, are fundamental structures in organic chemistry with a wide range of applications, from pharmaceuticals to agrochemicals. The synthesis and functionalization of indoles have been a significant area of research, leading to developments in synthetic methodologies and the discovery of new biologically active compounds. Innovative approaches to indole synthesis facilitate the exploration of its therapeutic and biological potentials, highlighting the versatility of indole-based structures in scientific research (Taber & Tirunahari, 2011).

Applications in Nitrogen Cycle and Environmental Science

The broader understanding of nitrophenols and indoles can also extend to environmental science, particularly in the context of the nitrogen cycle and nitrous oxide emissions. Research in these areas focuses on the microbial processes involved in nitrogen transformations, including nitrification and denitrification, which are crucial for soil fertility, water quality, and atmospheric chemistry. Studies aim to quantify these processes and understand their contribution to greenhouse gas emissions, offering insights into mitigating environmental impacts (Wrage et al., 2001).

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicine. Given the biological activity of similar compounds, “2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile” could be a potential candidate for further development .

Propriétés

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHXQNHQMMNBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)